molecular formula C10H14ClNO B1463234 5-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 30389-37-8

5-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1463234
CAS No.: 30389-37-8
M. Wt: 199.68 g/mol
InChI Key: ZYPZRSQXPBLALH-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroquinolines have been explored . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can vary. For example, 1,2,3,4-Tetrahydroquinoline has a melting point of 9-14 °C (lit.) and a boiling point of 113-117 °C/10 mmHg (lit.) . Its density is 1.061 g/mL at 25 °C (lit.) .

Scientific Research Applications

Tubulin-Polymerization Inhibitors

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site. For instance, modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads produced new compounds with significant potency against tubulin assembly and substantial inhibition of colchicine binding. These compounds displayed cytotoxic activity and disrupted microtubule formation, indicating potential antitumor activity (Wang et al., 2014).

Antibacterial Agents

A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, including derivatives of this compound, demonstrated excellent inhibition of bacterial dihydrofolate reductase. These compounds also showed broad-spectrum antibacterial activity, suggesting their usefulness in developing new antibacterial agents (Rauckman et al., 1989).

Antioxidant Activities

This compound derivatives were evaluated for their antioxidant activities. Some derivatives, like 6-methoxy-1,2,3,4-tetrahydroquinolines, showed potent antioxidant effects, indicating their potential application in preventing oxidative stress (Nishiyama et al., 2002).

Antifungal Properties

Several 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their antifungal properties. Compounds like 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline exhibited significant in vitro activity against dermatophytes, highlighting their potential as antifungal agents (Bohórquez et al., 2015).

Corrosion Inhibition

This compound derivatives have been investigated as corrosion inhibitors. They demonstrated significant inhibitory effects towards the corrosion of mild steel in hydrochloric acid, suggesting their potential application in industrial corrosion protection (Khan et al., 2017).

Antifungal Metabolites

This compound derivatives were identified as new membrane-interacting lipophilic metabolites with antifungal properties. These compounds inhibited the growth of wild-type fission yeast and demonstrated potential as novel antifungals targeting cell membranes (Sugiyama et al., 2015).

Mechanism of Action

Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is related to their structural–activity relationship (SAR) .

Safety and Hazards

Safety measures for handling tetrahydroquinoline derivatives include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYLLSIZQCGTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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